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Introduction
4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monobenzyl ether, is a

diaryl sulfone derivative of significant interest in medicinal chemistry and materials science. Its

structure combines a flexible benzyloxy ether linkage with the rigid, electron-withdrawing

sulfone bridge and an acidic phenolic hydroxyl group. This unique combination of functional

groups imparts specific physical properties that are critical to its behavior in both biological and

chemical systems. Understanding these properties is paramount for researchers engaged in

drug design, polymer chemistry, and synthetic methodology development.

This guide provides a comprehensive overview of the core physical properties of 4-((4-
(Benzyloxy)phenyl)sulfonyl)phenol, grounded in established analytical techniques. It is

designed not merely to present data, but to offer insight into the experimental basis of these

values and their implications for practical application. As Senior Application Scientists, we

recognize that the "why" behind a protocol is as crucial as the "how," ensuring that the data

generated is both accurate and meaningful.
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Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental identifiers and

computed physicochemical parameters. These values provide an initial fingerprint of the

molecule's size, polarity, and potential behavior.

Chemical Structure and Identifiers
The molecule consists of two phenyl rings linked by a sulfonyl group (SO₂). One ring is

substituted with a hydroxyl group (-OH), rendering it a phenol. The other is substituted with a

benzyloxy group (-OCH₂C₆H₅).

Caption: Chemical structure of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol.

Data Summary Table
The following table summarizes the key physical and chemical properties of the compound.

Property Value Source(s)

CAS Number 63134-33-8 [1][2]

Molecular Formula C₁₉H₁₆O₄S [1][3]

Molecular Weight 340.39 g/mol [1]

IUPAC Name

4-((4-

(benzyloxy)phenyl)sulfonyl)phe

nol

Melting Point 166-168 °C [1]

Boiling Point 558.6 °C at 760 mmHg [1]

Density 1.304 g/cm³ [1]

pKa (Predicted) 7.23 ± 0.15 [4]

XLogP3 4.9 [1]

Polar Surface Area 72.0 Å² [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b103831?utm_src=pdf-body
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pharmatutor.org/articles/solubility-determination-drug-discovery-development
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4410052_EN.htm
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.pharmasop.in/sop-for-ph-solubility-profiling-of-drug-candidates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Properties
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. For 4-((4-
(benzyloxy)phenyl)sulfonyl)phenol, the reported melting range is a sharp 166-168 °C,

suggesting a high degree of purity.[1] A broad melting range would typically indicate the

presence of impurities, which disrupt the crystal lattice and lower the energy required to

transition to a liquid state.

The choice of a slow, controlled heating rate is the most critical parameter in obtaining an

accurate melting point. Rapid heating can cause a lag between the temperature of the heating

block and the sample itself, leading to an erroneously wide and elevated melting range. A rate

of 1-2 °C per minute near the expected melting point is standard practice to ensure thermal

equilibrium.[5]

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The

open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed

material is obtained at the sealed end.[5]

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting

point apparatus.

Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20

°C below the expected melting point (e.g., to ~145 °C).

Controlled Heating and Observation: The heating rate is then reduced to 1-2 °C per minute.

[5] The sample is observed through the magnifying lens.

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop

of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.

The melting range is reported as T₁-T₂.[5]
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Sample Preparation Instrumental Analysis
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Caption: Workflow for Melting Point Determination.

Solubility and Acidity
Aqueous and Organic Solubility
Solubility is a cornerstone of drug development, influencing everything from formulation to

bioavailability. While extensive quantitative data for 4-((4-(benzyloxy)phenyl)sulfonyl)phenol
is not publicly available, its structure suggests low aqueous solubility due to the two large

aromatic rings and a predicted XLogP3 of 4.9.[1] It is predicted to be soluble in polar organic

solvents like methanol and DMSO.[4]

For drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility.

Thermodynamic solubility, determined by methods like the shake-flask protocol below,

represents the true equilibrium saturation point of a compound. It is the gold standard for

understanding a compound's intrinsic properties. Kinetic solubility, often measured in high-

throughput screens, reflects how readily a compound dissolves and can be influenced by

factors like the rate of addition from a DMSO stock solution.[3]

This protocol is the benchmark for determining equilibrium solubility.[6][7]

Preparation: An excess amount of the solid compound is added to a known volume of the

solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37

°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is

carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove
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any undissolved solid.

Quantification: The concentration of the compound in the clear filtrate is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection, against a calibration curve.

Validation: The solid material remaining in the vial should be analyzed (e.g., by DSC or XRD)

to confirm that no phase change or degradation has occurred during the experiment.

Acidity (pKa)
The phenolic hydroxyl group is the primary acidic site on the molecule. The predicted pKa is

approximately 7.23.[4] This value is significantly lower (more acidic) than that of phenol itself

(pKa ≈ 10).

The increased acidity is a direct consequence of the powerful electron-withdrawing effect of the

para-sulfonyl group (-SO₂-). This group stabilizes the corresponding phenoxide anion through

resonance and inductive effects, delocalizing the negative charge and making the

deprotonation of the hydroxyl group more favorable. Understanding the pKa is critical, as the

ionization state of a molecule at physiological pH (≈7.4) dictates its solubility, membrane

permeability, and potential for receptor binding. With a pKa of 7.23, a significant portion of the

molecule will exist as the anionic phenoxide form at physiological pH.

Spectroscopic Characterization
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and

functional group composition.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to specific bond vibrations.

O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3550 cm⁻¹. The

broadening is a result of intermolecular hydrogen bonding.[8]

Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appearing just above 3000

cm⁻¹.[8]
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S=O Asymmetric & Symmetric Stretch (Sulfone): Two strong, characteristic peaks are

expected for the sulfone group, typically found around 1300-1350 cm⁻¹ (asymmetric) and

1140-1160 cm⁻¹ (symmetric).[9] These are often the most intense peaks in the fingerprint

region.

C-O Stretch (Phenol & Ether): Strong absorptions in the 1200-1260 cm⁻¹ region are

characteristic of the aryl C-O bond vibrations.[8]

Aromatic C=C Bending: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and

connectivity of hydrogen atoms in a molecule.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred

for phenols as it allows for the observation of the exchangeable -OH proton.

Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ

0.00 ppm).[10]

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is

shimmed to achieve homogeneity. The spectrum is acquired with an appropriate number of

scans to achieve a good signal-to-noise ratio.[11]

Phenolic -OH: A broad singlet, typically downfield (> δ 9.0 ppm). Its chemical shift can be

concentration-dependent.

Aromatic Protons (8H): A series of doublets and triplets in the aromatic region (δ 7.0-8.0

ppm). The protons on the phenol ring adjacent to the sulfone group will be the most

downfield due to the strong electron-withdrawing effect.

Benzyl Protons (-CH₂-): A sharp singlet around δ 5.1 ppm.

Benzyl Aromatic Protons (5H): A multiplet around δ 7.3-7.5 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a

compound. Given the compound's high molecular weight and low volatility, techniques like

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more

suitable than Electron Ionization (EI).[12][13]

Molecular Ion Peak: The exact mass is 340.077.

In positive ion mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z

341.084.

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 339.070 would be

prominent due to the acidic phenol.

Solid-State Properties
Crystal Structure Analysis
The three-dimensional arrangement of molecules in the solid state can significantly impact

physical properties like solubility and melting point. Diaryl sulfones are known to exhibit

polymorphism, where a single compound can crystallize into multiple different forms.

Determining the single-crystal X-ray structure is the definitive method for elucidating the 3D

architecture, including bond angles, lengths, and intermolecular interactions like hydrogen

bonding. For drug development, identifying the most stable polymorph is a regulatory

requirement, as different crystal forms can have different dissolution rates and, consequently,

different bioavailabilities.

While specific crystal structure data for this compound is not publicly available, the following

workflow represents the standard, self-validating system for its determination.

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a

saturated solution or by vapor diffusion.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is

rotated.
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Structure Solution & Refinement: The diffraction data is used to calculate an electron density

map, from which the atomic positions are determined (structure solution). This initial model is

then refined against the experimental data to achieve the best possible fit.[14]

Validation: The final structure is validated using established crystallographic metrics (e.g., R-

factor) and deposited in a crystallographic database.
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Caption: Workflow for Single-Crystal X-ray Diffraction.
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[https://www.benchchem.com/product/b103831#4-4-benzyloxy-phenyl-sulfonyl-phenol-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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